Cas no 528583-91-7 (17(R)-Resolvin D1)

17(R)-Resolvin D1 structure
17(R)-Resolvin D1 structure
Product name:17(R)-Resolvin D1
CAS No:528583-91-7
MF:C22H32O5
Molecular Weight:376.486
CID:3159589
PubChem ID:16126783

17(R)-Resolvin D1 化学的及び物理的性質

名前と識別子

    • 17(R)-Resolvin D1
    • CHEMBL519495
    • SCHEMBL12698977
    • HY-125527A
    • GTPL6239
    • CS-0107328
    • aspirin-triggered resolvin D1
    • 17(R)-RvD1
    • LMFA04030005
    • AKOS040754946
    • G91571
    • 17-epi-resolvin D1
    • CHEBI:138179
    • 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid
    • Q27074550
    • (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
    • AT-RvD1
    • (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosahexaenoic acid
    • 528583-91-7
    • AT-Resolvin D1
    • インチ: InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1
    • InChIKey: OIWTWACQMDFHJG-BJEBZIPWSA-N
    • SMILES: CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O

計算された属性

  • 精确分子量: 376.22497412g/mol
  • 同位素质量: 376.22497412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 14
  • 複雑さ: 555
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 6
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 98Ų

17(R)-Resolvin D1 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-358747-10 µg
17(R)-Resolvin D1,
528583-91-7 ≥95%
10µg
¥1,880.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68144-100ug
17(R)-Resolvin D1
528583-91-7 98%
100ug
¥12946.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-358747A-25µg
17(R)-Resolvin D1,
528583-91-7 ≥95%
25µg
¥3354.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68144-25ug
17(R)-Resolvin D1
528583-91-7 98%
25ug
¥4040.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68144-10ug
17(R)-Resolvin D1
528583-91-7 98%
10ug
¥1764.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R912426-50μg
17(R)-Resolvin D1
528583-91-7 98%
50μg
¥13,284.00 2022-09-28
SHENG KE LU SI SHENG WU JI SHU
sc-358747-10µg
17(R)-Resolvin D1,
528583-91-7 ≥95%
10µg
¥1880.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68144-50ug
17(R)-Resolvin D1
528583-91-7 98%
50ug
¥7377.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-358747A-25 µg
17(R)-Resolvin D1,
528583-91-7 ≥95%
25µg
¥3,354.00 2023-07-11

17(R)-Resolvin D1 関連文献

17(R)-Resolvin D1に関する追加情報

17(R)-Resolvin D1: A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Emerging Therapeutic Applications

17(R)-Resolvin D1 (CAS no. 528583-91-7) is a naturally occurring lipid-derived mediator that has garnered significant attention in the field of chemobiomedicine due to its potent anti-inflammatory, anti-cancer, and neuroprotective properties. This compound belongs to the family of resolvins, which are synthesized from omega-3 fatty acids through enzymatic pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The unique stereochemistry of 17(R)-Resolvin D1, specifically the (R) configuration at the 17th carbon position, plays a crucial role in determining its biological activity and therapeutic potential.

The biosynthesis of 17(R)-Resolvin D1 involves a series of intricate enzymatic reactions starting from arachidonic acid. The process is initiated by the action of COX enzymes, which convert arachidonic acid into prostaglandins, and subsequently, 12-lipoxygenase (12-LOX) enzymes generate 12-hydroxyeicosatetraenoic acid (12-HETE). This intermediate is then further metabolized by 15-lipoxygenase (15-LOX) enzymes to produce 17(R)-Resolvin D1. The stereochemical specificity of this pathway underscores the importance of precise enzymatic regulation in the production of bioactive lipid mediators.

17(R)-Resolvin D1 has been extensively studied for its ability to modulate inflammatory responses. Recent research has demonstrated that this compound exerts its anti-inflammatory effects by interacting with various cell surface receptors, including G protein-coupled receptors (GPCRs) such as GPR32 and GPR120. These interactions lead to the activation of signaling pathways that promote resolution of inflammation, a critical process in maintaining tissue homeostasis. Studies have shown that 17(R)-Resolvin D1 can significantly reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in vitro and in vivo.

In addition to its anti-inflammatory properties, 17(R)-Resolvin D1 has shown remarkable potential in cancer research. Preclinical studies have indicated that this compound can inhibit the growth and metastasis of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. The mechanisms underlying these effects involve the modulation of multiple signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is often dysregulated in cancer cells. Furthermore, 17(R)-Resolvin D1 has been observed to enhance the efficacy of conventional chemotherapeutic agents, suggesting its potential as a novel adjuvant therapy in cancer treatment.

The neuroprotective effects of 17(R)-Resolvin D1 have also been extensively explored. Research has demonstrated that this compound can protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inhibiting neuroinflammation. Studies have shown that 17(R)-Resolvin D1 can cross the blood-brain barrier and exert its protective effects directly on neurons. Additionally, it has been found to enhance synaptic plasticity and promote cognitive function, making it a promising candidate for therapeutic intervention in neurodegenerative disorders.

The pharmacokinetic profile of 17(R)-Resolvin D1 is another area of significant interest. Due to its highly lipophilic nature, this compound exhibits rapid absorption after oral administration but has a relatively short half-life. To overcome these limitations, researchers have explored various strategies for enhancing its bioavailability, including formulation with liposomes or other nanocarriers. These advancements hold promise for developing more effective therapeutic agents based on lipid-derived mediators like 17(R)-Resolvin D1.

The synthetic chemistry behind the production of 17(R)-Resolvin D1 has also seen significant advancements. Traditional biosynthetic routes are often limited by low yields and scalability issues. To address these challenges, researchers have developed novel synthetic methodologies that allow for the efficient production of enantiomerically pure forms of this compound. These synthetic approaches not only facilitate research but also open up possibilities for large-scale production for clinical applications.

The clinical potential of 17(R)-Resolvin D1 is currently being evaluated in several phase II clinical trials targeting inflammatory diseases such as rheumatoid arthritis and psoriasis. Preliminary results from these trials have shown promising results regarding safety and efficacy. However, more extensive clinical studies are needed to fully understand the therapeutic potential and optimal dosing regimens for this compound.

In conclusion, 17(R)-Resolvin D1, with its CAS no. 528583-91-7, represents a fascinating example of how lipid-derived mediators can be harnessed for therapeutic purposes. Its unique chemical structure, potent biological activities, and emerging clinical applications make it a compelling candidate for further research and development in the field of chemobiomedicine.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd